molecular formula C16H19N3O5S B160560 D-(+)Biotin 2-nitrophenyl ester CAS No. 131303-71-4

D-(+)Biotin 2-nitrophenyl ester

Cat. No. B160560
M. Wt: 365.4 g/mol
InChI Key: ALDYXYRBHNYQRB-XEGUGMAKSA-N
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Description

D-(+)Biotin 2-nitrophenyl ester is a protected Biotin moiety that is used as a reactant in the synthesis of various compounds . It is used in the solid phase synthesis of biotinylated oligonucleotides .


Synthesis Analysis

The synthesis of D-(+)Biotin 2-nitrophenyl ester involves the use of a protected Biotin moiety. It is used as a reactant in the synthesis of 4-N-(6-aminohexanoyl)-4-amino-1,3-butanediol backbone functionalized with protected biotin . It is also used in the solid phase synthesis of biotinylated oligonucleotides .


Molecular Structure Analysis

The molecular formula of D-(+)Biotin 2-nitrophenyl ester is C16H19N3O5S . The molecular weight is 365.4 g/mol .


Chemical Reactions Analysis

D-(+)Biotin 2-nitrophenyl ester is used as a reactant in the synthesis of various compounds. It is used in the solid phase synthesis of biotinylated oligonucleotides .


Physical And Chemical Properties Analysis

The physical and chemical properties of D-(+)Biotin 2-nitrophenyl ester include a boiling point, lower and upper explosion limit/flammability limit, and partition coefficient n-octanol/water .

Scientific Research Applications

1. Inhibition of Biotin Transport in Yeast

D-(+)Biotin 2-nitrophenyl ester has been identified as an agent that can irreversibly inactivate biotin transport in yeast, Saccharomyces cerevisiae. This inactivation is progressive and occurs even at low concentrations. Its specificity is demonstrated by its ineffectiveness on the transport of other substances like lysine and aspartic acid (Becker, Wilchek, & Katchalski, 1971).

2. Enhancement of Guanylate Cyclase Activity

Research indicates that D-(+)Biotin 2-nitrophenyl ester and its analog can enhance guanylate cyclase activity significantly in various rat tissues. This suggests a potential role in the mechanism of action of this vitamin (Vesely, 1982).

3. Application in Protein and Peptide Synthesis

This compound is used in the spot synthesis of biotin-labeled peptides, which are useful in biochemical and microbiological applications. Its strong affinity to streptavidin allows for sensitive detection of biotinylated molecules, and it's particularly useful in investigating protease cleavage sites and peptide-protein interactions (Winkler & McGeer, 2008).

4. Role in Non-radioactive Hybridization Probes

D-(+)Biotin 2-nitrophenyl ester is used in the preparation of stable, non-radioactive biotin-labelled DNA and RNA hybridization probes. These probes are essential in various molecular biology techniques, including dot-blot hybridization reactions and Northern blots (Forster, McInnes, Skingle, & Symons, 1985).

5. Affinity Labeling and Transport System Studies

This compound serves as a potent inhibitor of biotin transport and is used in affinity labeling studies, particularly in yeast. It helps in understanding the specifics of biotin transport systems (Bayer & Wilchek, 1977).

properties

IUPAC Name

(2-nitrophenyl) 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S/c20-14(24-12-6-2-1-5-11(12)19(22)23)8-4-3-7-13-15-10(9-25-13)17-16(21)18-15/h1-2,5-6,10,13,15H,3-4,7-9H2,(H2,17,18,21)/t10-,13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDYXYRBHNYQRB-XEGUGMAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)OC3=CC=CC=C3[N+](=O)[O-])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)OC3=CC=CC=C3[N+](=O)[O-])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-(+)Biotin 2-nitrophenyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Cieślak, A Grajkowski, C Ausín, A Gapeev… - Nucleic acids …, 2012 - academic.oup.com
2′-O-Aminooxymethyl ribonucleosides are prepared from their 3′,5′-disilylated 2′-O-phthalimidooxymethyl derivatives by treatment with NH 4 F in MeOH. The reaction of these …
Number of citations: 18 academic.oup.com
J Cieślak, C Ausín, A Grajkowski… - Current Protocols in …, 2012 - Wiley Online Library
The conversion of 3′,5′‐disilylated 2′‐O‐(methylthiomethyl)ribonucleosides to 2′‐O‐(phthalimidooxymethyl)ribonucleosides is achieved in yields of 66% to 94%. Desilylation and …

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